molecular formula C6H6ClF5O2S B15305415 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B15305415
M. Wt: 272.62 g/mol
InChI Key: PKMBWXPSQNCAJL-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring, along with a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Difluoro and Trifluoromethyl Groups: Fluorination reactions are employed to introduce the difluoro and trifluoromethyl groups onto the cyclobutyl ring. These reactions often require the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.

    Attachment of the Methanesulfonyl Chloride Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

    Addition Reactions: The presence of the difluoro and trifluoromethyl groups can influence the reactivity of the cyclobutyl ring, allowing for addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

    Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.

    Sulfonate Esters: Formed through nucleophilic substitution with alcohols.

    Oxidized or Reduced Cyclobutyl Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in medicinal chemistry and materials science.

Biology and Medicine:

    Pharmaceutical Intermediates: The unique structural features of the compound make it a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioactivity and metabolic stability.

Industry:

    Specialty Chemicals: The compound can be utilized in the production of specialty chemicals, including agrochemicals and performance materials, where fluorinated compounds are desired for their unique properties.

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is primarily determined by its functional groups and structural features. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoro and trifluoromethyl groups can influence the electronic properties of the cyclobutyl ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    [3,3-Difluorocyclobutyl]methanesulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Lacks the difluoro groups, leading to variations in electronic properties and reactivity.

    [Cyclobutyl]methanesulfonyl chloride: Lacks both difluoro and trifluoromethyl groups, making it less reactive and unique compared to [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride.

Uniqueness: The presence of both difluoro and trifluoromethyl groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

Molecular Formula

C6H6ClF5O2S

Molecular Weight

272.62 g/mol

IUPAC Name

[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

InChI

InChI=1S/C6H6ClF5O2S/c7-15(13,14)3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2

InChI Key

PKMBWXPSQNCAJL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CS(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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